1-(1-Hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)hexane-2,5-dione
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Overview
Description
1-(1-Hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)hexane-2,5-dione is a complex organic compound with a unique structure that includes both isoindole and hexane-dione moieties
Preparation Methods
The synthesis of 1-(1-Hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)hexane-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of an isoindole derivative with a hexane-dione precursor under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1-(1-Hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)hexane-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(1-Hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)hexane-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)hexane-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
1-(1-Hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)hexane-2,5-dione can be compared with similar compounds such as:
Lenalidomide: A derivative of thalidomide with similar structural features but different biological activities.
2,6-Piperidinedione derivatives: Compounds with similar dione structures but varying functional groups that confer different properties and applications.
Properties
CAS No. |
63272-22-0 |
---|---|
Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
1-(1-hydroxy-3-oxo-1H-isoindol-2-yl)hexane-2,5-dione |
InChI |
InChI=1S/C14H15NO4/c1-9(16)6-7-10(17)8-15-13(18)11-4-2-3-5-12(11)14(15)19/h2-5,13,18H,6-8H2,1H3 |
InChI Key |
GLPBNGHCYLENOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)CN1C(C2=CC=CC=C2C1=O)O |
Origin of Product |
United States |
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